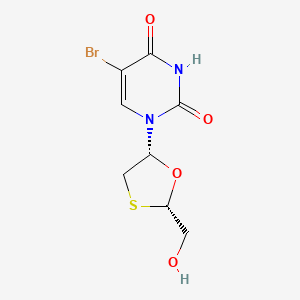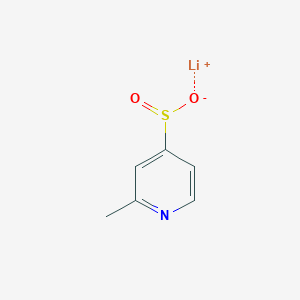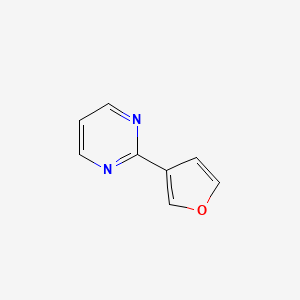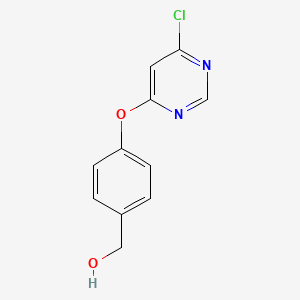
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and (S)-pyrrolidine-3-carboxylic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-bromobenzaldehyde and (S)-pyrrolidine-3-carboxylic acid.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring structure.
Methylation: The final step involves the methylation of the carboxylate group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce azide or nitrile derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(3S,4S)-4-phenylpyrrolidine-3-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl(3S,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
Methyl(3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
methyl (3S,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10-/m1/s1 |
Clé InChI |
MTPGTGKQVPJNAH-NXEZZACHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CNC[C@@H]1C2=CC=CC=C2Br |
SMILES canonique |
COC(=O)C1CNCC1C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)



![Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate](/img/structure/B13112706.png)







